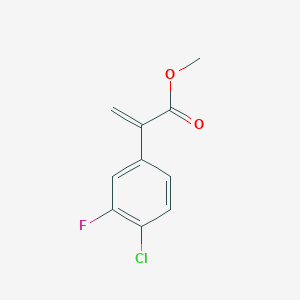

2-(4-氯-3-氟苯基)丙烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

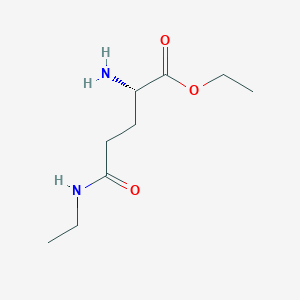

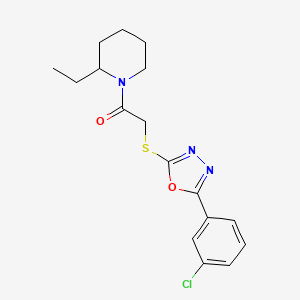

“Methyl 2-(4-chloro-3-fluorophenyl)acrylate” is an organic compound with the molecular formula C10H8ClFO2 . It has an average mass of 214.621 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-3-fluorophenyl)acrylate” consists of a methyl group (CH3), an acrylate group (C3H3O2), and a phenyl group (C6H4) that is substituted with a chlorine atom and a fluorine atom .科学研究应用

氟聚合物的合成

氟聚合物由于其高性能特性而被用于各种技术先进的应用中。在超临界二氧化碳中合成高度氟化的丙烯酸单体为涉及氯氟烃 (CFC) 的传统方法提供了一种环保的替代方案。该方法利用超临界流体使用自由基技术实现均相溶液聚合,突出了2-(4-氯-3-氟苯基)丙烯酸甲酯衍生物在先进材料开发中的潜力(DeSimone、Guan 和 Elsbernd,1992)。

聚合物水凝胶中的药物释放

基于丙烯酸衍生物的创新交联剂(包括与2-(4-氯-3-氟苯基)丙烯酸甲酯在结构上相关的衍生物)已被合成用于聚合物水凝胶的制造。这些水凝胶由2-羟乙基丙烯酸酯 (HEA) 和2-羟丙基甲基丙烯酸酯 (HPMA) 等单体形成,利用新型丙烯酸交联剂用于药物释放应用。这些水凝胶的形态和药物释放行为证明了丙烯酸衍生物在开发新型生物医学材料中的作用(Arun 和 Reddy,2005)。

亲水性化合物的识别

与2-(4-氯-3-氟苯基)丙烯酸甲酯相关的氟烷基封端的丙烯酰胺低聚物的自组装聚集体展示了从水性介质到有机介质中亲水性氨基和N,N-二甲基氨基化合物的选择性识别和转移。此特性强调了丙烯酸衍生物在传感和分离技术中的潜在用途,展示了它们与各种化合物特异性相互作用的能力(Sawada 等人,2000)。

作用机制

Target of Action

Methyl 2-(4-chloro-3-fluorophenyl)acrylate is a chemical compound that is often used as an intermediate in organic synthesis It is known to be used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, it can be inferred that methyl 2-(4-chloro-3-fluorophenyl)acrylate might undergo a transmetalation process with palladium (ii) complexes . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.

Result of Action

Given its role in the suzuki–miyaura coupling reaction, it can be inferred that its action results in the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of Methyl 2-(4-chloro-3-fluorophenyl)acrylate can be influenced by various environmental factors. These may include the temperature and pressure at which the reaction takes place, the presence of other compounds, and the specific conditions of the reaction environment . For instance, the Suzuki–Miyaura coupling reaction, in which Methyl 2-(4-chloro-3-fluorophenyl)acrylate is used, is known to be exceptionally mild and functional group tolerant , suggesting that it can occur effectively under a wide range of conditions.

属性

IUPAC Name |

methyl 2-(4-chloro-3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWKYQYJRKOVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)